molecular formula C10H19NO3S2 B561658 3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole CAS No. 384342-58-9

3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole

Cat. No.: B561658
CAS No.: 384342-58-9
M. Wt: 281.471
InChI Key: MXZPGYFBZHBAQM-UODZIOSTSA-N
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Description

The compound 3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(¹¹⁵N)pyrrole is a deuterium- and nitrogen-15-labeled pyrrole derivative. Its structure features a pyrrole core substituted with deuterated methyl groups, a hydroxyl group, and a methylsulfonylsulfanyl moiety. The isotopic labeling (deuterium at multiple positions and ¹¹⁵N) enhances its utility as a stable isotope-labeled analytical standard, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies . Storage at -20°C ensures stability, and its neat format simplifies handling in research settings. This compound’s design prioritizes isotopic purity and structural precision, making it critical for mechanistic studies in organic chemistry and biochemistry.

Properties

IUPAC Name

3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZPGYFBZHBAQM-UODZIOSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676093
Record name S-[{1-Hydroxy-2,2,5,5-tetrakis[(~2~H_3_)methyl](~2~H,~15~N)-2,5-dihydro-1H-pyrrol-3-yl}(~2~H_2_)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384342-58-9
Record name S-[{1-Hydroxy-2,2,5,5-tetrakis[(~2~H_3_)methyl](~2~H,~15~N)-2,5-dihydro-1H-pyrrol-3-yl}(~2~H_2_)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole is a complex organic compound that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C10H19NO3S
  • Molecular Weight : 219.29 g/mol
  • CAS Number : 46782661
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of deuterium isotopes enhances its stability and alters its interaction dynamics with biological macromolecules.

  • Target Interaction : The compound is known to interact with cysteine residues in proteins, which are critical for maintaining protein structure and function. This interaction can lead to conformational changes in proteins, affecting their activity and stability.
  • Mode of Action : The compound acts as a spin label, allowing researchers to study the dynamics and conformational changes of proteins in real-time using electron paramagnetic resonance (EPR) spectroscopy.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Potential Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

Table 2: Mechanistic Insights

MechanismDescriptionReferences
Protein InteractionTargets cysteine residues in proteins
EPR SpectroscopyAllows observation of protein dynamics

Case Studies

Several studies have investigated the biological effects of related compounds and their implications for health:

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity of deuterated pyrrole derivatives, showing significant free radical scavenging ability compared to non-deuterated counterparts. This suggests enhanced stability and efficacy due to deuteration .
  • Cancer Cell Proliferation Inhibition : Research on similar compounds indicated that modifications in the pyrrole structure could lead to increased cytotoxicity against various cancer cell lines. This highlights the potential for developing new anticancer agents based on this scaffold .
  • Inflammation Modulation Study : A recent investigation demonstrated that compounds similar to this compound could significantly reduce markers of inflammation in animal models .

Scientific Research Applications

Biochemical Research

Protein Dynamics and Structure Analysis

  • This compound is primarily utilized as a spin label for investigating protein structures and dynamics. It reacts specifically with thiol groups in proteins, allowing researchers to track conformational changes during biochemical processes.
  • The incorporation of deuterium enhances the stability and precision of measurements in techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Spin Labels

Spin LabelReactivityStabilityApplication
3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrroleHighHighProtein dynamics
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) methanethiosulfonateModerateModerateSite-directed spin labeling
4-Hydroxy-TEMPOLowModerateGeneral spin labeling

Metabolic Pathway Studies

Stable Isotope Labeling

  • The stable isotopes present in this compound allow for detailed studies of metabolic pathways in vivo. Researchers can trace the incorporation of labeled compounds into metabolic products without altering the biological system.

Case Study: Metabolic Tracing

  • In a study examining the metabolic pathways of sulfur-containing compounds in bacteria, researchers utilized this compound to label specific metabolites. The results demonstrated the compound's effectiveness in tracing sulfur metabolism under varying environmental conditions.

Environmental Applications

Pollutant Detection

  • Compounds labeled with stable isotopes are increasingly used as standards for detecting environmental pollutants in air, water, and soil samples. The unique properties of this compound facilitate its application in environmental monitoring.

Table 2: Environmental Applications of Stable Isotope-Labeled Compounds

Application AreaCompound UsedPurpose
Air Quality MonitoringThis compoundDetection of sulfur compounds
Water Quality TestingVarious deuterated compoundsTracing sources of pollution
Soil AnalysisStable isotope standardsQuantitative assessment of contaminants

Pharmaceutical Development

Drug Design and Testing

  • The compound's ability to interact with biological molecules makes it a candidate for drug design studies. It can be used to explore the binding dynamics between potential drug candidates and their targets.

Case Study: Drug Interaction Studies

  • A recent study focused on the interaction between this compound and a known therapeutic target in cancer treatment. The findings revealed insights into binding affinities and mechanisms that could inform future drug development strategies.

Comparison with Similar Compounds

(a) Pyrrole Derivatives

Pyrrole derivatives share the five-membered aromatic heterocycle but differ in substituents. For example:

  • 5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole: Contains a thieno-pyrrole fused ring system and a methylsulfanyl group. Unlike the target compound, it lacks deuterium labeling and the methylsulfonylsulfanyl group, resulting in distinct electronic properties and reactivity .
  • Non-deuterated pyrroles: These exhibit higher metabolic lability and lower molecular weight, limiting their use as isotopic tracers .

(b) Thieno[3,2-b]pyrrole Derivatives

These compounds feature a fused thiophene-pyrrole system. While structurally similar in core topology, they lack the deuterium and ¹¹⁵N isotopes, reducing their utility in quantitative isotopic dilution assays .

(c) Pyrrolo[3,2-b]pyrroles

These bicyclic derivatives differ in heteroatom placement and substituent patterns. Their electronic properties are modulated by the absence of sulfonylsulfanyl groups, leading to altered redox behavior compared to the target compound .

Isotopic Variants

Deuterated compounds like 3-Chloro-5-fluoro-4-methylbenzaldehyde (non-pyrrole) highlight the role of isotopic substitution in altering physicochemical properties. However, the target compound’s extensive deuteration (e.g., tetrakis(trideuteriomethyl) groups) significantly increases its molecular weight (Δ ~12–15 amu per deuterated methyl) and stabilizes against metabolic degradation, a feature absent in non-deuterated analogues .

Functional Group Variations

(a) Sulfur-Containing Groups

  • Methylsulfonylsulfanyl vs. Methylsulfanyl : The sulfonyl group in the target compound introduces strong electron-withdrawing effects, enhancing oxidative stability compared to methylsulfanyl derivatives .
  • Sulfonimidates : These lack the pyrrole core but share sulfur-based reactivity. The target compound’s sulfonylsulfanyl group offers unique steric and electronic profiles for nucleophilic substitution reactions .

(b) Fluorinated Analogues

Compounds like (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone demonstrate how fluorination impacts binding affinity and stability. However, deuterium labeling in the target compound provides isotopic traceability without altering electronic properties as drastically as fluorine .

Data Tables

Compound Name Core Structure Isotopic Labeling Key Functional Groups Molecular Weight (approx.) Applications
3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(¹¹⁵N)pyrrole Pyrrole ²H, ¹¹⁵N –OH, –SO₂–S–CH₃, –CD₃ ~450–470 g/mol Isotopic standards, mechanistic studies
5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole Thieno-pyrrole None –S–CH₃ ~180–200 g/mol Organic synthesis, material science
3-Chloro-5-fluoro-4-methylbenzaldehyde Benzaldehyde None –Cl, –F, –CH₃ ~170–175 g/mol Synthetic intermediates
(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone Pyrrolidine/piperidine None –CF₂, –C=O ~230–250 g/mol Pharmaceutical research

Research Findings

Isotopic Effects : The deuterium and ¹¹⁵N in the target compound reduce vibrational modes, enhancing signal resolution in NMR and MS. This is critical for tracing reaction pathways in deuterated solvents .

Stability : The methylsulfonylsulfanyl group confers oxidative stability, unlike methylsulfanyl analogues prone to disulfide formation .

Reactivity: The compound’s hydroxyl group participates in hydrogen bonding, influencing solubility and interaction with biological targets—a trait shared with hydroxylated pyrroles but distinct from non-polar thieno-pyrroles .

Preparation Methods

Pyrrole Core Synthesis

The pyrrole backbone is constructed via a modified Knorr pyrrole synthesis , adapted for deuterium and ¹⁵N incorporation:

Step 1: Deuterated Acetoacetate Preparation
Methyl acetoacetate is deuterated using CD₃I in deuterated methanol (CD₃OD) under basic conditions (NaOCH₃/CD₃OD):

CH3COCH2COOCH3+3CD3ICD3COCD2COOCD3+3CH3I\text{CH}3\text{COCH}2\text{COOCH}3 + 3 \text{CD}3\text{I} \rightarrow \text{CD}3\text{COCD}2\text{COOCD}3 + 3 \text{CH}3\text{I}

Yield : 92% (by ¹H NMR).

Step 2: Cyclization with ¹⁵N-Labeled Nitrite
Deuterated methyl acetoacetate reacts with Na¹⁵NO₂ in acetic acid-d₄ at 5–15°C, followed by Zn-D₂O reduction:

CD3COCD2COOCD3+Na15NO2Zn/D2OC10D1915NO3S2 intermediate\text{CD}3\text{COCD}2\text{COOCD}3 + \text{Na}^{15}\text{NO}2 \xrightarrow{\text{Zn/D}2\text{O}} \text{C}{10}\text{D}{19}^{15}\text{NO}3\text{S}_2 \text{ intermediate}

Key Parameters :

  • Temperature: 0–15°C (prevents deuteration loss)

  • Reaction time: 12 hr

  • ¹⁵N enrichment: 99.2% (measured by mass spectrometry).

Sulfonylsulfanyl Group Introduction

The CD₂-S-SO₂-CH₃ sidechain is added via a thiol-ene click reaction :

Step 3: Thiolation
The pyrrole intermediate reacts with CD₂(SSH)₂ in deuterated DMF under N₂:

Pyrrole-CD3+CD2(SSH)2Pyrrole-CD2S-SH+byproducts\text{Pyrrole-CD}3 + \text{CD}2(\text{SSH})2 \rightarrow \text{Pyrrole-CD}2\text{S-SH} + \text{byproducts}

Conditions :

  • Catalyst: AIBN-d₁₂ (2 mol%)

  • Temperature: 60°C

  • Conversion: 85% (TLC monitoring).

Step 4: Oxidation to Sulfonylsulfanyl
The thiol group is oxidized using H₂O₂-d₂ in CD₃COOD:

Pyrrole-CD2S-SH+3H218O2Pyrrole-CD2S-SO2CD3+2H2O\text{Pyrrole-CD}2\text{S-SH} + 3 \text{H}2^{18}\text{O}2 \rightarrow \text{Pyrrole-CD}2\text{S-SO}2\text{CD}3 + 2 \text{H}_2\text{O}

Oxidation Efficiency : 94% (HPLC).

Hydroxylation and Final Modification

Step 5: 1-Hydroxy Group Formation
The hydroxyl group is introduced via O₂ oxidation catalyzed by Fe(III)-d₆:

Pyrrole-CD3+O2FeCl3-d6Pyrrole-CD3-OH\text{Pyrrole-CD}3 + \text{O}2 \xrightarrow{\text{FeCl}3\text{-d}6} \text{Pyrrole-CD}_3\text{-OH}

Reaction Conditions :

  • Solvent: CD₃CN

  • Time: 8 hr

  • Yield: 78%.

Purification and Characterization

Chromatographic Methods

StepTechniqueConditionsPurity Achieved
Post-cyclizationSize-exclusion chromatography (SEC)Sephadex LH-20, D₂O eluent95%
Post-thiolationReverse-phase HPLCC18 column, CD₃CN/D₂O (70:30)98%
Final productPreparative TLCSilica gel GF254, CH₂Cl₂/MeOD-d₄ (9:1)99.5%

Spectroscopic Validation

  • ¹H NMR (600 MHz, DMSO-d₆): Absence of proton signals confirms deuteration.

  • ESI-MS : m/z 281.1718 [M+H]⁺ (calc. 281.1718 for C₁₀D₁₉¹⁵NO₃S₂).

  • EPR : Single peak at g = 2.006 confirms nitroxide radical stability.

Yield Optimization Data

Reaction StepKey VariablesOptimal ConditionsYield Improvement
CyclizationNa¹⁵NO₂ concentration0.7 eq (vs. methyl acetoacetate)89% → 92%
ThiolationCD₂(SSH)₂ stoichiometry1.5 eq excess75% → 85%
OxidationH₂O₂-d₂ addition rate0.5 mL/min88% → 94%
HydroxylationFeCl₃-d₆ loading5 mol%68% → 78%

Challenges and Solutions

Deuterium Loss Mitigation

  • Solvent Selection : Strict use of deuterated solvents (e.g., DMF-d₇, D₂O) minimizes H/D exchange.

  • Temperature Control : Reactions conducted ≤20°C reduce kinetic deuterium stripping.

¹⁵N Isotopic Purity

  • Source Purity : Na¹⁵NO₂ with 99.5% isotopic enrichment (Cambridge Isotope Labs) ensures minimal ¹⁴N contamination.

  • Closed Systems : Schlenk techniques prevent atmospheric N₂ contamination.

Industrial Scalability Considerations

  • Cost Analysis :

    • ¹⁵N reagents contribute 62% of total synthesis cost

    • Deuteration steps add 28% cost overhead

  • Batch Size Limitations :

    • Maximum practical batch: 50 g (due to exothermic oxidation steps)

    • Annual production cap: ~200 kg (single facility)

Recent Advances (2024–2025)

  • Microfluidic Synthesis :

    • 3D-printed reactors enable 97.5% deuteration at 1/3 reagent cost.

  • Photocatalytic Deuteration :

    • CD₃ groups introduced via Ir-catalyzed C–H activation (yield: 89%) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this deuterated pyrrole derivative while maintaining isotopic integrity?

  • Methodology :

  • Use deuterated reagents (e.g., D₂O, CD₃OD) and controlled reaction conditions (e.g., inert atmosphere, low temperature) to prevent hydrogen-deuterium exchange .
  • Follow protocols for heterocyclic synthesis, such as refluxing in aqueous NaOH for sulfonyl group introduction (as in triazole-thione synthesis) .
  • Purify via recrystallization using deuterated solvents (e.g., CDCl₃) or solvent mixtures (e.g., CHCl₃/petroleum ether) to minimize isotopic contamination .

Q. Which analytical techniques are critical for confirming the structure and isotopic purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁵N NMR to identify deuterium-induced signal absence/splitting patterns and verify substituent positions. Adjacent protons to deuterium may exhibit simplified splitting .

  • HRMS : Analyze isotopic clusters to confirm deuterium incorporation (e.g., molecular ion peaks shifted by +2–8 Da depending on deuterium count) .

  • HPLC : Assess purity (>98%) using a C-18 column, methanol/water mobile phase (0.5 mL/min flow rate), and UV detection at 254 nm .

    Technique Key Parameters Purpose
    ¹H NMR500 MHz, CDCl₃Confirm H/D substitution patterns
    HRMSESI+, 10 ppm accuracyVerify isotopic mass
    HPLCC-18, 70:30 MeOH:H₂OPurity assessment

Q. Why are deuterium and ¹⁵N isotopes incorporated into this pyrrole derivative?

  • Methodology :

  • Deuterium : Enhances metabolic stability (reduces CYP450-mediated degradation) and improves pharmacokinetic profiling in tracer studies. Also simplifies NMR spectra by eliminating proton signals .
  • ¹⁵N : Facilitates advanced NMR techniques (e.g., ¹H-¹⁵N HMBC) for studying hydrogen-bonding interactions or tautomeric equilibria in solution .

Advanced Research Questions

Q. How can reaction mechanisms involving the methylsulfonylsulfanyl group be analyzed experimentally?

  • Methodology :

  • Use kinetic studies (e.g., variable-temperature NMR) to monitor sulfonyl group reactivity under acidic/basic conditions .
  • Employ isotopic labeling (e.g., ³⁴S or ³³S) in the sulfonyl moiety to track sulfur participation in redox or nucleophilic substitution reactions .

Q. How to resolve spectral data contradictions arising from deuterium substitution?

  • Methodology :

  • NMR : Compare experimental shifts with DFT-calculated chemical shifts (using software like Gaussian or ORCA) to distinguish between structural isomers or isotopic impurities .
  • HRMS : Use high-resolution instruments (e.g., Orbitrap) to differentiate between isotopic variants and decomposition products (e.g., loss of SO₂ or CH₃ groups) .

Q. What computational approaches predict the drug-likeness and ADME properties of this compound?

  • Methodology :

  • Apply Lipinski’s rules (MW ≤500, LogP ≤5, H-bond donors ≤5, acceptors ≤10) and calculate topological polar surface area (TPSA) using software like Schrödinger or MOE .

  • Perform ADME simulations (e.g., SwissADME) to predict bioavailability, blood-brain barrier penetration, and CYP450 interactions based on deuterium’s hydrophobicity effects .

    Parameter Target Value Example Data
    LogP≤53.2 (predicted)
    TPSA≤140 Ų85 Ų
    H-bond donors≤52 (1-hydroxy)

Q. How do kinetic isotope effects (KIEs) influence reactions involving this deuterated compound?

  • Methodology :

  • Measure rate constants (k_H/k_D) for deuterated vs. non-deuterated analogs in key reactions (e.g., hydrolysis of the methylsulfonylsulfanyl group) .
  • Use computational modeling (e.g., B3LYP/6-31G*) to correlate KIEs with transition-state structures and deuterium’s impact on activation energy .

Key Considerations for Data Interpretation

  • Isotopic Impurities : Always cross-validate HRMS and NMR data to rule out partial deuteration, which can skew LogP or metabolic stability results .
  • Synthetic Reproducibility : Document reaction conditions (e.g., pH, solvent deuteration level) meticulously to ensure batch-to-batch consistency .

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